![molecular formula C14H24N2O B13318303 2-Cyclopentyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine](/img/structure/B13318303.png)
2-Cyclopentyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclopentyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine is a chemical compound with a molecular formula of C14H24N2O It is known for its unique structure, which includes a cyclopentyl group and two pyrrolidine rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopentyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine typically involves the reaction of cyclopentylamine with a suitable pyrrolidine derivative under controlled conditions. One common method includes the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the cyclopentyl group and the pyrrolidine ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity, often involving the use of solvents like dichloromethane or tetrahydrofuran (THF) and catalysts to accelerate the reaction .
Analyse Chemischer Reaktionen
Types of Reactions
2-Cyclopentyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
2-Cyclopentyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Cyclopentyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Cyclopentyl-1-(pyrrolidine-2-carbonyl)pyrrolidine: This compound is structurally similar but lacks the stereochemistry present in 2-Cyclopentyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine.
Cyclopentylpyrrolidine derivatives: These compounds share the cyclopentyl and pyrrolidine moieties but differ in their specific substituents and stereochemistry.
Uniqueness
This compound is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological targets.
Eigenschaften
Molekularformel |
C14H24N2O |
|---|---|
Molekulargewicht |
236.35 g/mol |
IUPAC-Name |
(2-cyclopentylpyrrolidin-1-yl)-[(2S)-pyrrolidin-2-yl]methanone |
InChI |
InChI=1S/C14H24N2O/c17-14(12-7-3-9-15-12)16-10-4-8-13(16)11-5-1-2-6-11/h11-13,15H,1-10H2/t12-,13?/m0/s1 |
InChI-Schlüssel |
JYLQHMFAGJBLPQ-UEWDXFNNSA-N |
Isomerische SMILES |
C1CCC(C1)C2CCCN2C(=O)[C@@H]3CCCN3 |
Kanonische SMILES |
C1CCC(C1)C2CCCN2C(=O)C3CCCN3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


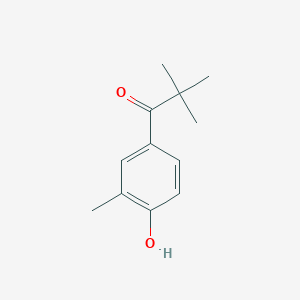
![2-Amino-N-[4-(2H-1,2,3-triazol-2-yl)phenyl]propanamide](/img/structure/B13318229.png)
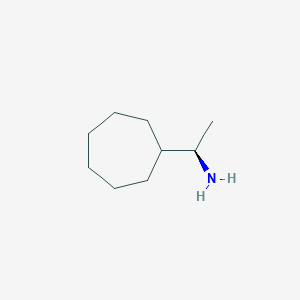
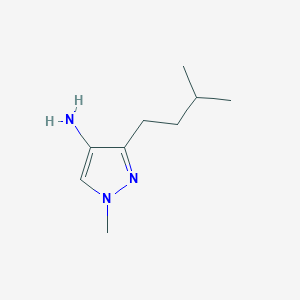
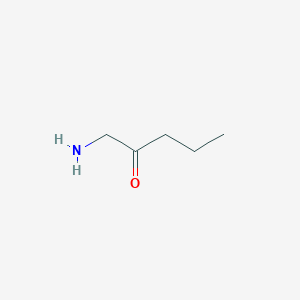
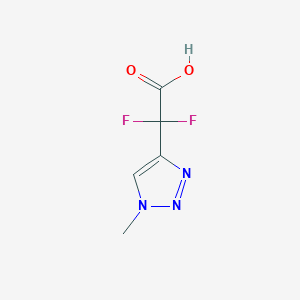
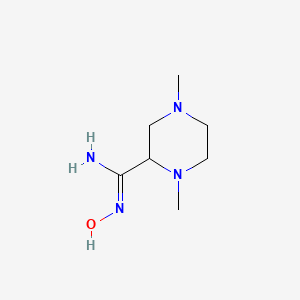

![1-Benzyl-3-[(methylamino)methyl]pyrrolidin-3-ol](/img/structure/B13318272.png)
![2-chloro-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]acetamide](/img/structure/B13318275.png)
![4-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]pyridin-3-amine](/img/structure/B13318279.png)
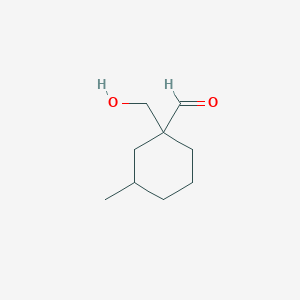

![1-[5-Bromo-2-(1H-imidazol-1-YL)phenyl]ethan-1-one](/img/structure/B13318305.png)
